N-(6-methoxyquinolin-8-yl)benzamide
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Overview
Description
N-(6-methoxyquinolin-8-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The compound features a quinoline ring substituted with a methoxy group at the 6-position and a benzamide moiety at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxyquinolin-8-yl)benzamide typically involves the functionalization of the quinoline ring. One common method is the bromination of 6-methoxyquinoline followed by a coupling reaction with benzamide. The bromination is often carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as copper(II) bromide. The coupling reaction can be facilitated by palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxyquinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinoline N-oxide derivative.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-methoxyquinolin-8-yl)benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent due to its quinoline core.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-methoxyquinolin-8-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The methoxy group and benzamide moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylquinolin-8-yl)benzamide
- N-(quinolin-8-yl)benzamide
- N-(6-methoxyquinolin-8-yl)benzenesulfonamide
Uniqueness
N-(6-methoxyquinolin-8-yl)benzamide is unique due to the presence of the methoxy group at the 6-position, which enhances its biological activity and binding affinity. This substitution pattern distinguishes it from other quinoline derivatives and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
N-(6-methoxyquinolin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-14-10-13-8-5-9-18-16(13)15(11-14)19-17(20)12-6-3-2-4-7-12/h2-11H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEQKVVRNZUWQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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